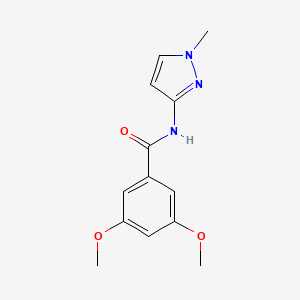

3,5-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-16-5-4-12(15-16)14-13(17)9-6-10(18-2)8-11(7-9)19-3/h4-8H,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLNZRINRJCKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330183 | |

| Record name | 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879849-52-2 | |

| Record name | 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. For instance, 1-methyl-3-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to form the benzamide.

Coupling of the Pyrazole and Benzamide: The final step involves coupling the pyrazole ring with the benzamide core. This can be achieved through a nucleophilic substitution reaction where the amine group of the pyrazole attacks the carbonyl carbon of the benzamide, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.

Reduction: Formation of 3,5-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Neurological Research

One of the primary areas of interest for 3,5-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is its role as a potential modulator of neurotransmitter systems. Research indicates that compounds with similar structures can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are crucial in various neurological processes including synaptic plasticity and cognitive functions .

Case Study:

A study evaluated the effects of pyrazole derivatives on mGluR5 receptors, showing that modifications in the benzamide structure could enhance receptor affinity and efficacy. This suggests that this compound may also exhibit similar properties, potentially aiding in the treatment of neurological disorders such as schizophrenia or anxiety disorders .

Anticancer Activity

There is growing interest in the anticancer properties of pyrazole derivatives. Studies have shown that certain pyrazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Research Findings:

In vitro studies demonstrated that analogs of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring followed by benzoylation. The ability to modify substituents on the benzamide can lead to a library of derivatives with varied biological activities.

| Derivative | Modification | Biological Activity |

|---|---|---|

| Compound A | Halogen substitution on benzene | Increased mGluR affinity |

| Compound B | Alkyl chain extension | Enhanced anticancer activity |

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds promise for therapeutic applications in:

- Neurological Disorders: As a modulator for mGluRs, it may help treat conditions like anxiety and schizophrenia.

- Cancer Therapy: Its cytotoxic effects suggest potential as an adjunct therapy in cancer treatment regimens.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

3,5-Dimethoxy-N-[3-(4-methyl-pyrazol-1-yl)-propyl]-benzamide (CAS: 1005643-93-5)

- Structural Differences : This analog replaces the direct amide linkage to pyrazole with a propyl chain and introduces a 4-methyl group on the pyrazole ring .

- The 4-methyl substitution on pyrazole may alter steric effects compared to the 1-methyl group in the target compound.

- Physicochemical Properties : Molecular weight increases to ~305 g/mol (estimated), but solubility and stability data are unavailable.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: Not provided)

- Structural Differences : Features a 3-methylbenzamide core and a hydroxy-tertiary amine group instead of pyrazole .

- Key Attributes: The N,O-bidentate directing group enables participation in metal-catalyzed C–H bond functionalization reactions, a property absent in the target compound due to its pyrazole-amide structure . Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, highlighting divergent synthetic pathways compared to the target compound .

N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS: 127871-91-4)

Other Pyrazole-Containing Analogs

- 1-Cyclohexyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea (CAS: 869195-27-7) :

- Replaces the benzamide with a thiourea group, enabling metal coordination and hydrogen bonding, contrasting with the target’s amide-based interactions .

Biological Activity

3,5-Dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C18H21N3O3

- Molecular Weight : 351.41 g/mol

- CAS Number : 942655-44-9

- Solubility : Soluble in DMSO at 5 mg/mL

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that this compound can inhibit the proliferation of MIA PaCa-2 pancreatic cancer cells with submicromolar potency.

The compound's mechanism involves:

- mTORC1 Inhibition : It reduces mTORC1 activity, which is critical in regulating cell growth and metabolism. This inhibition leads to increased autophagy levels in cells.

- Autophagic Flux Disruption : Under starvation conditions, it interferes with autophagic flux by preventing mTORC1 reactivation and causing the accumulation of LC3-II, a marker for autophagy.

Inhibition of FGFR Kinases

In vitro assays have indicated that this compound inhibits FGFR 1/3 kinase activity. However, it does not affect FGFR signaling in cell-based assays, suggesting a selective action that may limit off-target effects.

Impact on Endothelial Cells

The compound has been shown to block wound healing and tube formation in human umbilical vein endothelial cells (HUVECs) without affecting their proliferation. This suggests potential applications in conditions where angiogenesis is detrimental.

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to identify the key structural features contributing to the biological activity of this compound. The findings indicate that modifications in the pyrazole and benzamide moieties significantly influence both antiproliferative activity and selectivity for mTORC1 inhibition.

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | Structure | 7.8 | FGFR Inhibition |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Structure | <0.5 | Antiproliferative |

Study 1: Anticancer Activity

In a study investigating the effects of various pyrazole derivatives on cancer cell lines, this compound was highlighted for its ability to induce apoptosis and inhibit cell cycle progression in MIA PaCa-2 cells. The results indicated that treatment with this compound led to significant tumor growth inhibition in xenograft models.

Study 2: Autophagy Modulation

Another significant study focused on the modulation of autophagy by this compound. It was found that while it increased basal autophagy levels, it impaired autophagic flux under nutrient-replete conditions. This dual action suggests potential therapeutic strategies for targeting metabolic stress in solid tumors.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3,5-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide with high purity?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 3,5-dimethoxybenzoic acid with 1-methyl-1H-pyrazol-3-amine via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HCl).

- Step 2 : Optimization of reaction conditions (e.g., polar aprotic solvents like DMF, 0–5°C to minimize side reactions).

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Polar solvents like methanol/water mixtures are effective for crystallization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Q. How is crystallographic data for this compound refined to resolve anisotropic displacement parameters?

- Use SHELXL for small-molecule refinement:

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance glucokinase (GK) activation?

- Substituent modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the pyrazole 1-position to improve GK binding affinity.

- Bioisosteric replacement : Replace methoxy with ethoxy groups to modulate lipophilicity (logP) and membrane permeability.

- In vitro assays : Measure EC50 values using glucose uptake assays in hepatocytes (e.g., EC50 = 27 nM for Compound 19 in ) .

Q. How are in vivo efficacy and pharmacokinetics (PK) evaluated for this compound in diabetes models?

Q. What computational approaches predict target binding modes and metabolic stability?

- Molecular docking : Use AutoDock Vina to model interactions with GK’s allosteric site (e.g., hydrogen bonding with Arg63 and Tyr214).

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability.

- CYP450 metabolism prediction : Apply Schrödinger’s QikProp to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Q. How do solvent and pH conditions affect the compound’s stability during formulation?

- Stability studies :

- Aqueous buffers (pH 1–9) : Degradation accelerates at pH >7 due to hydrolysis of the amide bond.

- Organic solvents : Stable in DMSO for >6 months at -20°C.

- Analytical monitoring : Use HPLC-PDA at 254 nm to track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.